molecular formula C28H35N5O5 B1676752 Morphiceptin CAS No. 74135-04-9

Morphiceptin

Cat. No.: B1676752
CAS No.: 74135-04-9
M. Wt: 521.6 g/mol
InChI Key: LSQXZIUREIDSHZ-ZJZGAYNASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Morphiceptin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (9-fluorenylmethoxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves optimizing the SPPS process for higher yields and purity, using automated peptide synthesizers, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Morphiceptin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the phenolic hydroxyl group of the tyrosine residue .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically the desired peptide sequence or its oxidized/reduced forms, depending on the specific reaction conditions employed.

Scientific Research Applications

Pharmacological Properties

Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is recognized for its high selectivity for the μ-opioid receptor, which is crucial for mediating analgesic effects without the extensive side effects associated with non-selective opioids.

Structure-Activity Relationships

Research has demonstrated that modifications to the this compound structure can enhance its binding affinity and selectivity. For instance, analogs with substitutions at specific amino acid positions have shown improved μ-receptor binding potency and reduced δ-receptor activity. Notably, one such analog was reported to be approximately 15 times more active than this compound itself in binding assays .

Pain Management

This compound has been evaluated for its efficacy in managing pain conditions. Its ability to selectively activate μ-opioid receptors makes it a candidate for treating acute and chronic pain while minimizing the risk of addiction associated with traditional opioids. Studies involving this compound analogs have indicated promising results in inhibiting electrically evoked smooth muscle contractions, suggesting effective analgesic properties .

Cancer Treatment

Recent investigations have suggested that this compound analogs may play a role in cancer therapy by modulating tumor growth and cell proliferation. The selective action of these peptides on μ-opioid receptors could potentially be harnessed to develop novel cancer treatments that exploit the relationship between opioid signaling and tumor biology .

Use in Dyspnea Management

A notable case study involved the administration of nebulized morphine (which shares similar properties with this compound) to patients with end-stage chronic lung disease and heart failure. The results indicated significant relief from dyspnea, highlighting the utility of opioid peptides in managing respiratory distress .

Comparative Data Table

Application Mechanism Efficacy References
Pain Managementμ-opioid receptor agonismHigh selectivity for pain relief
Cancer TherapyModulation of tumor growth via opioid signalingPromising preclinical results
Dyspnea ManagementNebulized administration for respiratory distressSignificant symptom relief

Mechanism of Action

Morphiceptin exerts its effects by selectively binding to μ-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby producing analgesic effects. The analgesic effects of this compound are reversed by naloxone, indicating that its action is mediated specifically through μ-opioid receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s high selectivity for μ-opioid receptors over δ-opioid receptors makes it unique among opioid peptides. This selectivity is crucial for its potent analgesic effects and reduced side effects compared to less selective opioid compounds .

Biological Activity

Morphiceptin, a tetrapeptide with the sequence Tyr-Pro-Phe-Pro-NH₂, is derived from the enzymatic digestion of bovine beta-casein. It has garnered significant attention due to its selective agonistic activity at the mu-opioid receptor (MOR), making it a valuable subject for research in pain management and opioid pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its receptor interactions, analogs, and potential therapeutic applications.

Opioid Receptor Binding Affinity

This compound exhibits a high selectivity for the mu-opioid receptor compared to other opioid receptors. The binding affinity and selectivity of this compound and its analogs have been extensively studied. The following table summarizes key findings regarding the receptor affinities of this compound and its analogs:

Compound Receptor Affinity (nM) Selectivity Ratio (μ/δ) Bioactivity (IC₅₀, nM)
This compound>10,000285-
[Dmt(1), D-Ala(2), D-1-Nal(3)]this compound4900 ± 540-1300 ± 300
[Dmt(1), D-NMeAla(2), D-1-Nal(3)]this compound8600 ± 940-1100 ± 260
H–Tyr–Pro–Phe–Val-NH₂--510 ± 35

Data indicates that this compound has a selectivity ratio of approximately 285 for mu over delta receptors, highlighting its potential for targeted analgesic effects without the broader side effects associated with other opioids .

This compound binds to the mu-opioid receptor through several key interactions. The binding involves:

  • A persistent salt bridge between the α-amino group of the tyrosine residue and Asp147.
  • Hydrogen bonding between the tyrosine hydroxyl group and Ser329.
  • π-stacking interactions between phenylalanine and residues Trp318 and Lys303.

These interactions contribute to this compound's rigidity and specificity, enhancing its potency as an analgesic agent .

Analog Development

Due to this compound's rapid metabolic degradation, researchers have synthesized various analogs to improve stability and efficacy. Notably, modifications at positions one to three have led to compounds that retain or enhance mu-selective activity while reducing central nervous system effects.

Case Study: Peptidomimetics

A recent study introduced peptidomimetics that replace the central proline in this compound with different amino acid structures. One such compound demonstrated approximately six times greater activity at the mu-receptor and twenty times more at the delta-receptor compared to this compound itself . This suggests that structural modifications can significantly influence receptor interaction profiles.

Pain Management

Given its selective action on mu-opioid receptors, this compound and its analogs show promise in treating pain conditions while minimizing side effects such as addiction and respiratory depression commonly associated with traditional opioids . Research indicates potential applications in managing gastrointestinal motility disorders, such as diarrhea-predominant irritable bowel syndrome, due to its peripheral action .

Future Directions

The ongoing development of this compound analogs aims to create safer analgesics with improved pharmacokinetic profiles. Studies are focusing on:

  • Enhancing metabolic stability.
  • Increasing selectivity for specific opioid receptors.
  • Reducing central nervous system penetration.

These advancements could pave the way for new therapeutic options in pain management and other conditions influenced by opioid receptors.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Morphiceptin analogues to study structure-activity relationships?

  • Answer : Use solution-phase synthesis with carbodiimide coupling methods for peptide bond formation. Ensure thorough characterization via mass spectrometry and HPLC to confirm purity and identity (e.g., as demonstrated for analogues 6a–f and 7a,b) . Report reaction conditions (solvents, temperatures) and yields to enhance reproducibility .

Q. What assays are standard for assessing μ-opioid receptor affinity of this compound analogues?

  • Answer : Employ guinea pig ileum (GPI) bioassays to measure functional activity (IC50 values) and radioligand binding assays using tissues or transfected cells to determine receptor selectivity (δ/μ ratios). Reference protocols from studies showing high δ/μ selectivity in analogues like [(R)HPro2]-morphiceptin (Table 2).

Q. How should researchers approach literature reviews to identify gaps in this compound-related studies?

  • Answer : Conduct systematic reviews using databases (PubMed, SciFinder) with keywords such as "this compound analogues," "μ-opioid receptor selectivity," and "proline surrogates." Apply frameworks like PRISMA to map structural modifications and pharmacological outcomes, focusing on understudied areas (e.g., metabolic stability of sulfonamide-containing analogues) .

Q. What statistical methods are appropriate for analyzing binding affinity data in opioid peptide research?

  • Answer : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report p-values (<0.05), confidence intervals, and effect sizes. For dose-response curves, apply nonlinear regression to calculate IC50/EC50 values, adhering to NIH reporting guidelines .

Q. What are the critical parameters to report when publishing synthetic protocols for this compound analogues?

  • Answer : Include detailed reaction conditions (catalysts, solvents), purification steps (column chromatography, recrystallization), yields, and characterization data (e.g., NMR, mass spectra). Follow journal-specific requirements for experimental reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical effects observed between this compound and endomorphin analogues?

  • Answer : Perform comparative molecular docking studies to analyze receptor-ligand interactions. For example, [(R)HPro2]-morphiceptin shows higher μ-affinity than its enantiomer, contrasting with endomorphin trends. Use X-ray crystallography or NMR to correlate stereochemistry with receptor binding .

Q. How should bioisosteric replacements (e.g., sulfonamide junctions) be incorporated into this compound analogues to enhance metabolic stability?

  • Answer : Replace –CO–NH– peptide bonds with –SO2–NH– groups, as seen in analogues 6c–f. Evaluate conformational changes via circular dichroism or MD simulations. Validate metabolic stability using liver microsome assays .

Q. What strategies can mitigate discrepancies in bioactivity results between in vitro and in vivo models for this compound analogues?

  • Answer : Validate in vitro μ-receptor binding with in vivo analgesia models (e.g., tail-flick test). Adjust for pharmacokinetic factors (e.g., BBB permeability) using prodrug strategies or lipidization. Cross-reference GPI assay data with behavioral outcomes .

Q. How can researchers design studies to investigate the role of the C-terminal address sequence in this compound's receptor selectivity?

  • Answer : Synthesize chimeric peptides swapping the –Pro–NH2 address sequence with motifs from other opioid peptides (e.g., endomorphins). Use competitive binding assays and functional studies to isolate sequence-specific effects .

Q. What computational methods are recommended to predict the impact of proline surrogates on this compound's conformational dynamics?

  • Answer : Perform molecular dynamics simulations (e.g., AMBER, GROMACS) to analyze backbone flexibility. Compare with crystal structures of receptor-bound peptides to identify critical conformers for μ-receptor activation .

Methodological Frameworks & Data Presentation

  • Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Data Tables : Present binding affinities (Ki/IC50), receptor selectivity ratios, and synthetic yields in structured tables (e.g., Table 2 from ) .
  • Contradiction Analysis : Apply iterative hypothesis testing when conflicting results arise (e.g., opposing stereochemical effects in EM2 vs. This compound analogues) .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQXZIUREIDSHZ-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995574
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74135-04-9
Record name Morphiceptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPHICEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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